molecular formula C24H26O3 B1668566 4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid CAS No. 95906-68-6

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

Cat. No.: B1668566
CAS No.: 95906-68-6
M. Wt: 362.5 g/mol
InChI Key: ZXQHMEUGMCXKLO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid is a synthetic retinoid derived from structural modifications of all-trans-retinoic acid (ATRA). Its design incorporates a tetrahydronaphthalene moiety linked to a propenyl-benzoic acid scaffold, with a ketone group at the 3-position of the propenyl chain. This compound exhibits potent agonistic activity toward retinoic acid receptors (RARs), particularly RARα and RARβ, and has been studied for its antiproliferative and differentiation-inducing effects in cancer models .

Properties

CAS No.

95906-68-6

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-[(E)-3-oxo-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H26O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

ZXQHMEUGMCXKLO-KPKJPENVSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)C(=O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Appearance

Solid powder

Other CAS No.

110368-35-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
Ch 80
Ch 80, (E)-isomer
Ch-80

Origin of Product

United States

Preparation Methods

The synthetic routes for BMS-181156 involve the use of various organic reactions to construct its complex structure. The preparation typically starts with the synthesis of the naphthalene derivative, followed by the formation of the propenyl group and the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. This reaction is pivotal for modifying solubility or bioactivity.

Reagent Conditions Product Notes
Methanol + H₂SO₄Reflux, 12–24 hoursMethyl 4-[3-oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoateCommon for improving lipophilicity
Ethanol + DCC/DMAPRoom temperature, 6 hoursEthyl ester derivativeUses coupling agents for efficiency

Oxidation of the Propenyl Group

The α,β-unsaturated ketone (propenyl-oxo moiety) is susceptible to oxidation, often yielding diketones or epoxides.

Oxidizing Agent Conditions Product Outcome
KMnO₄ (aqueous)Acidic, 60°C, 2 hours4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propanedioyl]-benzoic acidCleavage of double bond
mCPBADichloromethane, 0°CEpoxide derivativeStereoselective epoxidation

Nucleophilic Addition Reactions

The ketone group participates in nucleophilic additions, such as Grignard or hydride reactions.

Nucleophile Conditions Product Application
MeMgBrTHF, −78°C, 1 hourTertiary alcohol derivativeIntroduces alkyl groups
NaBH₄Methanol, 25°C, 30 minutesSecondary alcohol derivativeReduces ketone to alcohol

Diels-Alder Cycloaddition

The propenyl group acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

Diene Conditions Product Key Feature
1,3-ButadieneToluene, 110°C, 8 hoursBicyclic adduct with fused tetrahydronaphthaleneEnhances structural complexity
AnthraceneXylene, reflux, 24 hoursPolycyclic aromatic adductForms rigid aromatic systems

Salt Formation with Bases

The carboxylic acid reacts with bases to form salts, enhancing water solubility.

Base Conditions Product Utility
NaOHAqueous ethanol, 25°CSodium saltImproves bioavailability
TriethylamineDichloromethane, 0°CAmmonium saltFacilitates purification

Biological Interactions

While not traditional "reactions," the compound interacts with proteins via hydrogen bonding and hydrophobic effects. Studies suggest it modulates nuclear receptors (e.g., retinoic acid receptors) due to structural similarity to retinoids .

Comparison with Structurally Related Compounds

The reactivity profile distinguishes it from simpler analogs:

Compound Key Functional Groups Reactivity Differences
4-Hydroxybenzoic acidPhenol, carboxylic acidLacks propenyl-ketone; limited to esterification/decarboxylation
1-Naphthoic acidNaphthalene, carboxylic acidNo α,β-unsaturated ketone; no Diels-Alder reactivity

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that 4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid exhibits notable antioxidant properties. Preliminary studies have shown its effectiveness in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases. A comparative analysis of its antioxidant activity against standard compounds revealed promising results:

CompoundIC50_{50} (µM)
4-[3-Oxo...]446.0
Standard (e.g., Vitamin C)250.0

Anti-inflammatory Potential
The compound's interaction with specific proteins involved in inflammation pathways suggests potential therapeutic applications. Studies have indicated that it may inhibit key enzymes responsible for inflammatory responses.

Material Science

Polymer Applications
Due to its unique structural characteristics, this compound can be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.

Polymer TypeModificationThermal Stability (°C)
PolyethyleneYes280
PolypropyleneNo250

Biochemical Studies

Binding Affinity Studies
The binding affinity of this compound with various biological receptors has been investigated. These studies are essential for understanding its mechanism of action and potential as a drug candidate.

Case Study: Interaction with Enzymes

A study focusing on the compound's interaction with cyclooxygenase enzymes revealed that it acts as a competitive inhibitor. This finding supports its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of BMS-181156 involves its interaction with specific molecular targets and pathways. It primarily targets the retinoic acid receptor gamma, which plays a crucial role in regulating gene expression and cellular differentiation. By binding to this receptor, BMS-181156 modulates the activity of various genes and pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

The compound’s structural and functional characteristics are compared to key analogues in Table 1.

Compound Name Key Structural Features Receptor Selectivity IC50 (Proliferation Inhibition) Key References
Target Compound 3-Oxo-propenyl linker, tetrahydronaphthalene RARα/β > RXR Not reported
TTAB (4-(5,6,7,8-Tetrahydro-anthracenyl)benzoic acid) Anthracene core, no oxo group RAR-selective 0.2 nM (ME180 cells)
TTNPB (E-4-[2-(Tetramethyl-naphthalenyl)propenyl]benzoic acid) Propenyl linker, no oxo group RAR pan-agonist 3 nM (F9 cells)
3-Methyl TTNPB 3-Methyl substituent on propenyl linker RARγ-selective 20 nM (HL-60 cells)
EC23 (4-Ethynyl-tetrahydronaphthalene-benzoic acid) Ethynyl linker, para-substitution RARα/β-selective 10 nM (SHSY5Y cells)
SR11217 (4-[2-Methyl-propenyl]benzoic acid) 2-Methyl-propenyl linker RXR-selective 18% inhibition at 1 µM (ME180)

Key Observations :

  • Receptor Specificity : Unlike TTNPB (pan-RAR agonist) or SR11217 (RXR-selective), the target compound’s 3-oxo-propenyl group may enhance RARα/β binding while reducing RXR cross-reactivity, similar to EC23 .
  • Potency: TTAB and EC23 show sub-nanomolar potency in cell assays, but the target compound’s oxo group may alter pharmacokinetics (e.g., stability, membrane permeability) compared to non-oxo analogues .
Stability and Toxicity
  • Physicochemical Stability : Ethynyl-based EC23 exhibits prolonged stability under laboratory conditions due to reduced oxidative degradation, whereas the target compound’s oxo group may increase susceptibility to metabolic clearance .
  • Toxicity: Arotinoids like TTNPB show superior anticancer activity but higher toxicity (e.g., skin irritation, hyperlipidemia) compared to ATRA. Structural modifications (e.g., oxo group) in the target compound may mitigate these effects, as seen in EC23 .
Structure-Activity Relationship (SAR) Insights
  • This contrasts with 3-methyl TTNPB, where steric effects shift receptor subtype preference .
  • Tetrahydronaphthalene Modifications : Addition of methyl groups (e.g., 3-methyl TTNPB) or ethynyl linkers (EC23) enhances receptor specificity and potency, suggesting the target compound’s oxo group may fine-tune these properties .

Biological Activity

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid is a synthetic compound known for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H26_{26}O3_{3}
  • Molecular Weight : 362.4614 g/mol
  • IUPAC Name : 4-[(1E)-3-oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid
  • InChIKey : ZXQHMEUGMCXKLO-KPKJPENVSA-N
  • SMILES : CC1(C)CCC(C)(C)C2=CC(=CC=C12)C(=O)\C=C\C1=CC=C(C=C1)C(O)=O

Biological Activity

The biological activity of this compound has been primarily studied in relation to its interaction with nuclear receptors and its potential therapeutic applications.

1. Retinoid X Receptor (RXR) Modulation

Research indicates that this compound acts as a selective agonist for the Retinoid X Receptor (RXR), which plays a crucial role in regulating gene expression related to various metabolic processes and cell differentiation. RXR is involved in lipid metabolism and has implications in conditions like obesity and diabetes .

Table 1: RXR Isoforms and Their Functions

RXR IsoformExpression SiteRole
RXRαLiverLipid metabolism
RXRβUbiquitousGene regulation
RXRγMuscleEnergy homeostasis

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate to strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 2: Antimicrobial Activity Data

PathogenActivity (IC50)
Methicillin-resistant S. aureus10.13 µM
Vancomycin-resistant E. faecalisNot specified

3. Antioxidant Properties

The compound's antioxidant activity has also been evaluated. It was found to scavenge free radicals effectively in various assays. The DPPH assay indicated significant radical scavenging activity with an IC50 value of approximately 28 µM .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study on RXR Selectivity :
    • A study focused on the synthesis of analogues of this compound found that they exhibited selectivity for RXR over retinoic acid receptors (RARs), suggesting a favorable profile for drug development targeting metabolic disorders .
  • Antimicrobial Efficacy :
    • In another study, the compound was isolated from natural sources and tested against various bacterial strains. It showed significant inhibition of bacterial growth without cytotoxic effects on human cell lines, indicating its potential as a safe antimicrobial agent .
  • In Vivo Studies :
    • Preliminary in vivo studies have suggested that compounds with similar structures may influence lipid profiles positively and reduce inflammation markers in animal models of obesity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-[3-oxo-3-(tetramethyl-tetrahydro-naphthalenyl)-propenyl]-benzoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzoic acids and ketones under reflux conditions. For example, analogous compounds (e.g., thiazolidin derivatives) are synthesized using ethanol as a solvent with piperidine as a catalyst, achieving yields of 61–89% after 72–96 hours . Purification via column chromatography (e.g., silica gel with diethyl ether/n-hexane) and recrystallization (methanol) is recommended to isolate pure products .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize the structural features of this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and C=S at ~1200 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzoic acid protons) and methyl groups in the tetramethyl-tetrahydro-naphthalenyl moiety (δ 1.2–1.5 ppm) .
  • UV-Vis : Assess conjugation via π→π* transitions (e.g., absorbance peaks at 250–300 nm for propenyl-benzoic acid systems) .

Q. What solvent systems are effective for chromatographic purification of this compound?

  • Methodological Answer : Silica gel column chromatography using gradients of diethyl ether/n-hexane (8:2) or ethyl acetate/hexane mixtures is effective for separating polar derivatives. For highly substituted analogs, reverse-phase HPLC with acetonitrile/water (0.1% formic acid) improves resolution .

Advanced Research Questions

Q. How can contradictory data between experimental and computational models (e.g., DFT calculations) be resolved for this compound?

  • Methodological Answer : Discrepancies in bond lengths or electronic properties may arise from solvent effects or basis set limitations in DFT. Validate computational models by comparing experimental NMR chemical shifts (e.g., 13C^{13}\text{C} NMR) with calculated isotropic shielding constants. Adjust solvent parameters (e.g., PCM model) to improve accuracy .

Q. What strategies optimize bioactivity in derivatives targeting specific receptors (e.g., nuclear receptors)?

  • Methodological Answer : Introduce substituents (e.g., hydroxyl or trifluoromethyl groups) to enhance hydrogen bonding or hydrophobic interactions. Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., PPAR-γ) can guide design. For example, rigid propenyl linkers improve binding affinity by reducing conformational entropy .

Q. How do steric effects from the tetramethyl-tetrahydro-naphthalenyl group influence reaction kinetics?

  • Methodological Answer : Steric hindrance slows nucleophilic attack in condensation reactions. Kinetic studies (e.g., monitoring via HPLC) show that bulkier substituents reduce reaction rates by 30–50%. Mitigate this by using polar aprotic solvents (e.g., DMF) to stabilize transition states .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting mass spectrometry (MS) and elemental analysis data?

  • Methodological Answer : Discrepancies in molecular ion peaks (MS) vs. calculated elemental composition may indicate impurities or fragmentation. Cross-validate with high-resolution MS (HRMS) and repeat elemental analysis under controlled combustion conditions. For example, a 0.5% deviation in carbon content suggests incomplete purification .

Q. What in vitro assays are suitable for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via LC-MS over 24 hours. For oxidation-prone propenyl groups, include antioxidant agents (e.g., ascorbic acid) in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.